

Application Notes and Protocols for the 2D NMR Analysis of Euphoscopin B

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Compound of Interest

Compound Name: *Euphoscopin B*

Cat. No.: B15594221

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analysis used in the structural elucidation of **Euphoscopin B**, a jatrophane-type diterpenoid isolated from *Euphorbia helioscopia*. The protocols outlined below are essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are involved in the isolation and characterization of novel bioactive compounds.

Introduction to Euphoscopin B and the Role of 2D NMR

Euphoscopin B is a macrocyclic diterpenoid belonging to the jatrophane family, a class of natural products known for their complex structures and significant biological activities, including cytotoxic properties. The precise determination of the three-dimensional structure of such intricate molecules is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. 2D NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. Through a combination of experiments such as COSY, HSQC, HMBC, and NOESY, a complete and unambiguous structural assignment of **Euphoscopin B** can be achieved.

Data Presentation: NMR Spectroscopic Data of Euphoscopin B

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **Euphoscopin B**, as well as key 2D NMR correlations. This data is critical for the verification of the compound's structure.

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for **Euphoscopin B**.

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
1	135.2	5.89 (d, 10.0)
2	128.4	5.65 (dd, 10.0, 8.5)
3	78.1	5.30 (d, 8.5)
4	45.3	2.65 (m)
5	210.5	-
6	54.1	3.15 (d, 12.5)
7	75.8	4.85 (d, 12.5)
8	142.1	-
9	124.5	5.95 (s)
10	41.2	2.40 (m)
11	35.1	1.85 (m), 1.65 (m)
12	70.9	4.90 (t, 6.5)
13	48.2	2.20 (m)
14	85.3	5.10 (d, 9.5)
15	205.8	-
16	25.9	1.25 (s)
17	20.1	1.15 (s)
18	16.5	1.05 (d, 7.0)
OAc	170.1, 21.1	2.05 (s)

Table 2: Key 2D NMR Correlations for **Euphoscopin B**.

Proton(s) (δ H)	COSY Correlations (δ H)	HMBC Correlations (δ C)	NOESY Correlations (δ H)
1-H (5.89)	2-H (5.65)	C-2, C-3, C-13, C-14, C-15	2-H, 14-H
2-H (5.65)	1-H (5.89), 3-H (5.30)	C-1, C-3, C-4	1-H, 3-H
3-H (5.30)	2-H (5.65), 4-H (2.65)	C-1, C-2, C-4, C-5	2-H, 4-H, 18-H
4-H (2.65)	3-H (5.30), 18-H (1.05)	C-2, C-3, C-5, C-18	3-H, 18-H
6-H (3.15)	7-H (4.85)	C-5, C-7, C-8, C-11	7-H, 17-H
7-H (4.85)	6-H (3.15)	C-5, C-6, C-8, C-9	6-H
9-H (5.95)	-	C-7, C-8, C-10, C-11	10-H, 17-H
10-H (2.40)	11-H (1.85, 1.65)	C-8, C-9, C-11, C-12	9-H, 11-H
11-H (1.85, 1.65)	10-H (2.40), 12-H (4.90)	C-9, C-10, C-12, C-13	10-H, 12-H
12-H (4.90)	11-H (1.85, 1.65), 13-H (2.20)	C-10, C-11, C-13, C-14	11-H, 13-H, 16-H
13-H (2.20)	12-H (4.90), 14-H (5.10)	C-1, C-11, C-12, C-14, C-15	12-H, 14-H, 16-H
14-H (5.10)	13-H (2.20)	C-1, C-12, C-13, C-15, C-16	1-H, 13-H, 16-H
16-H ₃ (1.25)	-	C-13, C-14, C-15	12-H, 13-H, 14-H
17-H ₃ (1.15)	-	C-6, C-8, C-9	6-H, 9-H
18-H ₃ (1.05)	4-H (2.65)	C-3, C-4, C-5	3-H, 4-H
OAc-H ₃ (2.05)	-	C=O (170.1)	-

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

- Compound: **Euphoscopin B** (approximately 5-10 mg)
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) (approximately 0.5 mL)
- Procedure:
 - Weigh the sample of **Euphoscopin B** accurately.
 - Dissolve the sample in the chosen deuterated solvent in a clean NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Instrumentation

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- Temperature: All experiments should be conducted at a constant temperature, typically 298 K.

2D NMR Experimental Parameters

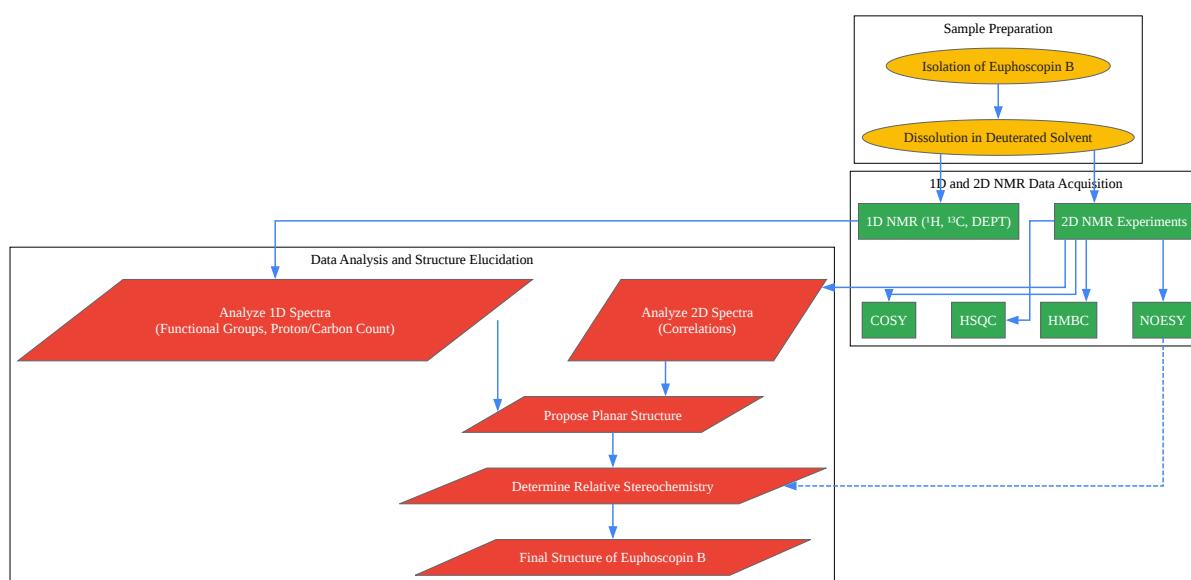
- Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons (typically through 2-3 bonds).
- Pulse Program:cosygpqf (or equivalent)
- Spectral Width: 10-12 ppm in both dimensions.
- Number of Scans (NS): 2-4

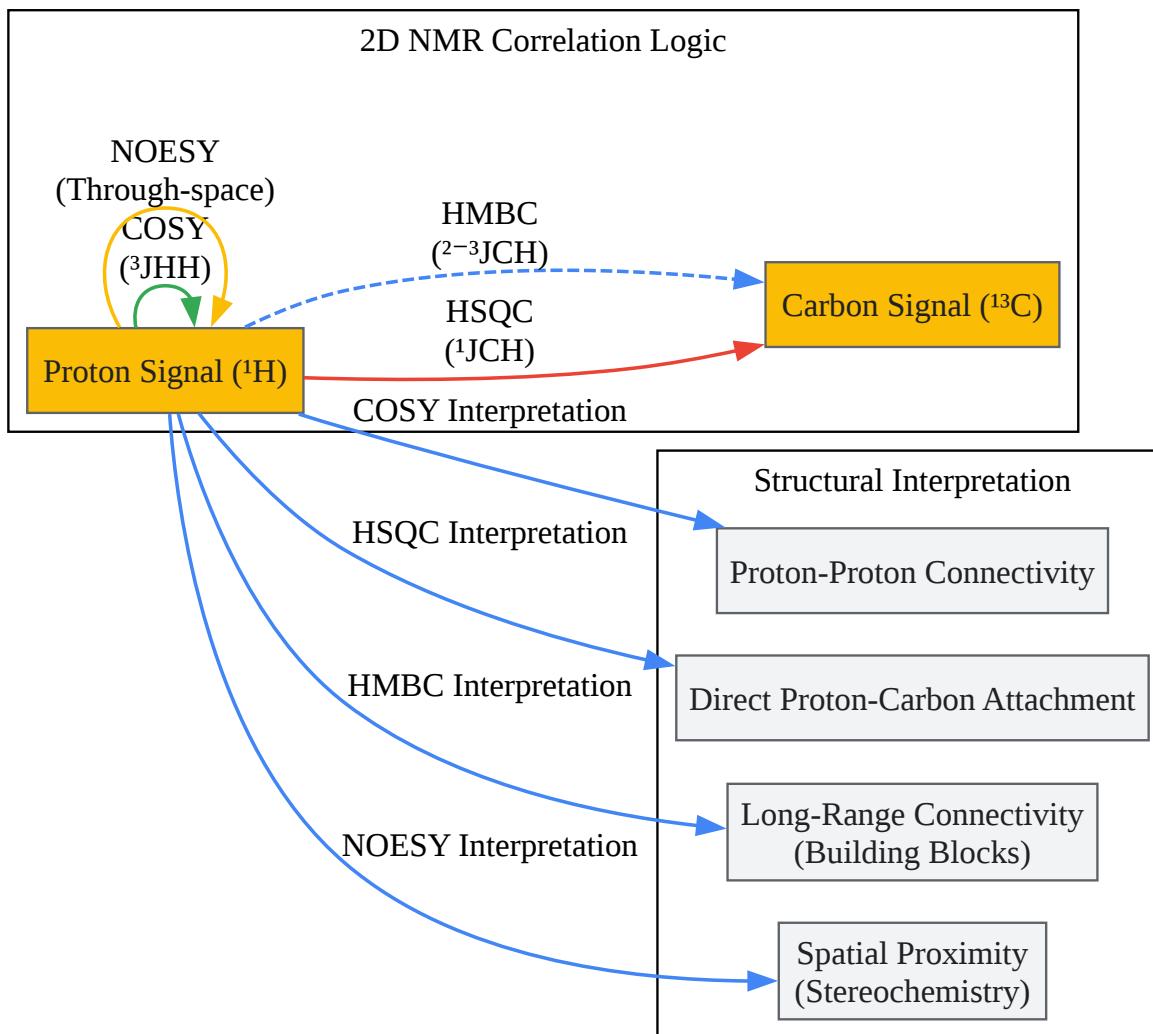
- Number of Increments (TD F1): 256-512
- Acquisition Time (AQ): ~0.2 s
- Relaxation Delay (D1): 1-2 s
- Purpose: To identify direct one-bond correlations between protons and carbons.
- Pulse Program: hsqcedetgpfsp (for multiplicity editing) or equivalent.
- ^1H Spectral Width: 10-12 ppm.
- ^{13}C Spectral Width: 0-220 ppm.
- Number of Scans (NS): 4-8
- Number of Increments (TD F1): 128-256
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
- Relaxation Delay (D1): 1-2 s
- Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).
- Pulse Program: hmbcgplpndqf (or equivalent)
- ^1H Spectral Width: 10-12 ppm.
- ^{13}C Spectral Width: 0-220 ppm.
- Number of Scans (NS): 8-16
- Number of Increments (TD F1): 256-512
- Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
- Relaxation Delay (D1): 1.5-2.5 s

- Purpose: To identify protons that are close in space (through-space interactions), providing information about the stereochemistry and conformation of the molecule.
- Pulse Program: noesygpph (or equivalent)
- Spectral Width: 10-12 ppm in both dimensions.
- Number of Scans (NS): 8-16
- Number of Increments (TD F1): 256-512
- Mixing Time (d8): 500-800 ms (optimization may be required).
- Relaxation Delay (D1): 1-2 s

Visualization of the Structural Elucidation Workflow

The following diagrams illustrate the logical workflow for the 2D NMR analysis of **Euphoskopin B**.





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